![molecular formula C21H31N7O2 B4534311 N-[2-(4-morpholinyl)-2-(4-pyridinyl)ethyl]-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4534311.png)
N-[2-(4-morpholinyl)-2-(4-pyridinyl)ethyl]-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
Description
Synthesis Analysis
Synthesis of compounds similar to the one often involves condensation reactions and cyclization processes. For example, compounds with morpholino groups have been synthesized through the condensation of specific isocyanates with amines followed by cyclization with hydrazine hydrate. These methods could potentially apply to the synthesis of the target compound, involving steps to introduce the triazole ring and other functional groups (Lu et al., 2017), (Ji et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds, particularly those with morpholino and triazole groups, has been characterized using crystallography. These studies reveal important details about the spatial arrangement of atoms and functional groups, which is crucial for understanding the compound's reactivity and interactions. Crystallographic data can provide insights into the bond lengths, angles, and overall geometry of the molecule (Lu et al., 2021).
Chemical Reactions and Properties
Compounds with triazole rings are known for their reactivity towards various chemical agents. The presence of morpholino and pyridinyl groups can further influence the compound's chemical behavior, including its reactivity in nucleophilic substitution reactions or its ability to form hydrogen bonds and other non-covalent interactions. These properties are essential for understanding the compound's potential applications and stability (Hao et al., 2017).
properties
IUPAC Name |
N-(2-morpholin-4-yl-2-pyridin-4-ylethyl)-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N7O2/c29-21(19-17-28(25-24-19)11-10-26-8-2-1-3-9-26)23-16-20(18-4-6-22-7-5-18)27-12-14-30-15-13-27/h4-7,17,20H,1-3,8-16H2,(H,23,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKRJSZXMBOKGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C=C(N=N2)C(=O)NCC(C3=CC=NC=C3)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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